2,3-Difluoro-4-methoxypyridine

Übersicht

Beschreibung

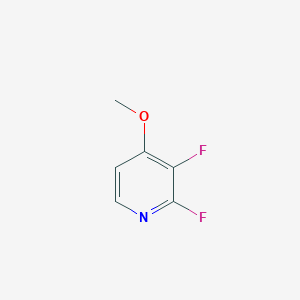

2,3-Difluoro-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5F2NO.

Wirkmechanismus

Target of Action

Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2,3-Difluoro-4-methoxypyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.

Result of Action

The compound’s potential as a building block in the synthesis of various biologically active compounds suggests that it may have significant effects at the molecular and cellular levels.

Biochemische Analyse

Biochemical Properties

2,3-Difluoro-4-methoxypyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The fluorine atoms in the compound act as strong electron-withdrawing groups, which can influence the reactivity and binding affinity of the compound with biomolecules . For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the inhibition or activation of their catalytic activity, thereby affecting the overall metabolic processes in the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival. Additionally, this compound can influence the expression of genes involved in oxidative stress response, thereby affecting the cellular redox state and overall cell health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes, such as cytochrome P450, and modulate their activity. This binding can lead to the inhibition of enzyme function, resulting in altered metabolic pathways. Furthermore, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression. These changes can affect various cellular processes, including cell cycle regulation, apoptosis, and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term exposure to this compound has been shown to affect cellular function by inducing oxidative stress and altering metabolic pathways. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced toxic effects. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the therapeutic potential of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of metabolites in the cell. Additionally, this compound can influence the activity of other enzymes, such as glutathione S-transferases, which play a role in detoxification and antioxidant defense.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of the compound can influence its biological activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is essential for understanding its mechanism of action and overall effects on cellular processes.

Vorbereitungsmethoden

The synthesis of 2,3-Difluoro-4-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a catalytic hydrogenation process using palladium on carbon (Pd/C) and ammonium formate . This method yields the desired compound in good yields under mild reaction conditions.

Analyse Chemischer Reaktionen

2,3-Difluoro-4-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: The compound is also used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-4-methoxypyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

Biology and Medicine: The compound’s unique properties make it a potential candidate for drug development and other biomedical applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

2,3-Difluoro-4-methoxypyridine can be compared with other fluorinated pyridines, such as:

2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains fluorine atoms and is used in similar applications, but its trifluoromethyl group provides different chemical properties.

3,5-Difluoro-2,4,6-triazidopyridine: This compound has multiple fluorine and azide groups, making it more reactive and suitable for different types of chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and applications in various fields.

Biologische Aktivität

2,3-Difluoro-4-methoxypyridine is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities. The compound's structure, characterized by the presence of two fluorine atoms and a methoxy group, suggests unique interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential clinical implications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer therapy and antimicrobial properties. The following sections detail specific findings related to its biological mechanisms.

Antitumor Activity

A significant area of investigation has been the compound's role as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. In a study evaluating various methoxypyridine derivatives, it was found that compounds with similar structural features to this compound demonstrated potent inhibition of PI3Kα and mTOR activities. Specifically, derivatives showed IC50 values in the low nanomolar range, indicating strong antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Table 1: Antitumor Activity of Methoxypyridine Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 2,3-Difluoro-4-MP | PI3Kα | 0.22 | MCF-7 |

| 2,3-Difluoro-4-MP | mTOR | 23 | HCT-116 |

| Other Derivative | PI3Kα | 130 | MCF-7 |

| Other Derivative | mTOR | 20 | HCT-116 |

The mechanism by which this compound exerts its antitumor effects involves the inhibition of AKT phosphorylation, leading to cell cycle arrest and apoptosis in tumor cells. Flow cytometry analysis confirmed that treatment with this compound resulted in significant apoptosis in HCT-116 cells . Additionally, molecular docking studies provided insights into the binding affinity and interaction modes with PI3Kα and mTOR.

Case Studies

- Case Study on Cancer Cell Lines : A recent study evaluated a series of methoxypyridine derivatives for their ability to inhibit tumor growth in vitro. Among these derivatives, those structurally similar to this compound showed marked efficacy in reducing cell viability in both breast and colon cancer models through apoptosis induction .

- Antimicrobial Efficacy : In another investigation focused on tuberculosis treatment regimens, compounds similar to this compound were tested for their bactericidal activity against drug-resistant strains of M. tb. Results indicated that these compounds could significantly reduce colony-forming units (CFUs) within a short treatment duration .

Eigenschaften

IUPAC Name |

2,3-difluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDWXRUZRPMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.